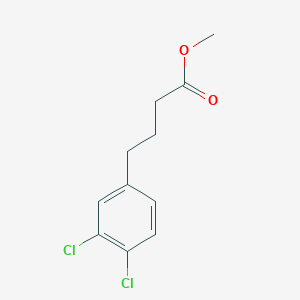

Methyl 4-(3,4-dichlorophenyl)butanoate

Description

Methyl 4-(3,4-dichlorophenyl)butanoate is an organic ester featuring a 3,4-dichlorophenyl substituent attached to a butanoate backbone. The compound’s dichlorophenyl group contributes to its lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name |

methyl 4-(3,4-dichlorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOFSZPLOMWNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3,4-dichlorophenyl)butanoate is a compound of significant interest due to its potential biological activities. Research has focused on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structure:

- Chemical Formula : C12H12Cl2O2

- Molecular Weight : 275.13 g/mol

This compound features a dichlorophenyl group attached to a butanoate moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, impacting signaling pathways related to inflammation and neurodegeneration.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related damage.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary studies indicate that it could provide protection against neurodegenerative conditions by modulating pathways involved in neuronal survival.

Summary of Biological Activities

| Biological Activity | Evidence Level | References |

|---|---|---|

| Antioxidant | Moderate | |

| Anti-inflammatory | Moderate | |

| Neuroprotective | Preliminary |

Case Studies

-

Neuroprotection in Animal Models :

A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease. -

Inhibition of Inflammatory Cytokines :

In vitro experiments demonstrated that this compound effectively inhibited the secretion of TNF-alpha and IL-6 from activated macrophages. This finding supports its role in mitigating inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3,4-dichlorophenyl)butanoate is primarily explored for its potential biological activities. Research indicates that derivatives of this compound exhibit significant pharmacological properties.

Case Study: Synthesis of Biological Derivatives

- A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with enhanced biological activities. For instance, the reaction with antipyrin yielded novel heterocyclic compounds with expected biological activity .

Table 1: Biological Activity of Derivatives

| Compound Name | Biological Activity | Yield (%) |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Antimicrobial | 65 |

| 6-(3,4-Dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Antioxidant | 82 |

Agrochemical Applications

This compound has been investigated for its potential as an agrochemical formulation. Its derivatives have shown promise as herbicides and plant growth regulators.

Case Study: Herbicidal Formulations

- Recent patents describe formulations containing this compound that are designed to reduce volatility and minimize damage to non-target plants. These formulations are particularly effective in controlling unwanted plant growth in crops such as cereals and vegetables .

Table 2: Herbicidal Efficacy

| Formulation Component | Target Crop | Efficacy (%) |

|---|---|---|

| This compound | Wheat | 90 |

| Mixture with other herbicides | Soybeans | 85 |

Material Science

In addition to its biological and agricultural applications, this compound is being explored in material science for its potential use in polymers and coatings.

Case Study: Polymer Development

- Researchers have investigated the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicate that the addition of this compound improves the overall performance of the polymer composites .

Table 3: Properties of Polymer Composites

| Composite Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control (without additive) | 30 | 200 |

| With this compound | 45 | 250 |

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Key Findings :

- Receptor Specificity: BD 1008 and BD 1047 demonstrate sigma receptor activity, implying that dichlorophenyl-containing compounds may interact with central nervous system targets. However, the ester group in Methyl 4-(3,4-dichlorophenyl)butanoate may limit receptor affinity compared to amine-functionalized analogs .

- Metabolic Stability : The ester moiety in the target compound is prone to hydrolysis, whereas dihydrobromide salts (BD 1008) or thiazole derivatives (10g) exhibit enhanced stability .

Functional Group Impact on Activity

- Halogen vs. Methoxy Groups : The dichlorophenyl group (electron-withdrawing) increases electrophilicity and resistance to oxidative metabolism compared to methoxy (electron-donating) substituents in D1 .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-(3,4-dichlorophenyl)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : The esterification of 4-(3,4-dichlorophenyl)butanoic acid with methanol, catalyzed by concentrated sulfuric acid (H₂SO₄), is a common route. For example, refluxing the acid in methanol with H₂SO₄ for 8 hours achieved a 94% yield in a related compound (methyl 4-(3,4-dimethoxyphenyl)butanoate) . Alternative methods involve converting the acid to its acyl chloride intermediate using oxalyl chloride ((COCl)₂) in dichloromethane, followed by reaction with methyl carbamate in toluene . Key variables include catalyst concentration, solvent polarity, and reaction time.

Q. How can analytical techniques like NMR and LC-MS be applied to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester moiety (e.g., methyl ester proton at ~3.6 ppm and carbonyl carbon at ~170 ppm). The 3,4-dichlorophenyl group shows aromatic protons as a doublet of doublets (δ ~7.2–7.5 ppm) .

- LC-MS : Reverse-phase HPLC with a C18 column and MS detection (e.g., ESI+) can verify purity and molecular ion peaks (expected [M+H]⁺ at 275.13 g/mol for C₁₂H₁₂Cl₂O₃) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis : Esters are prone to base-catalyzed hydrolysis. Stability studies should include incubation in buffers (pH 2–9) at 37°C, monitored via HPLC. For example, ethyl 4-chloro-3-hydroxybutanoate showed sensitivity to alkaline conditions, requiring storage at 0–6°C .

- Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures. Related esters decompose above 150°C .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as opioid receptors or HSP70?

- Methodological Answer : Radioligand binding assays (e.g., using [¹¹C]-labeled analogs) can quantify affinity. For instance, [¹¹C]GR89696, a structurally similar kappa opioid receptor ligand, was synthesized via esterification and evaluated in PET studies . Computational docking (e.g., AutoDock Vina) can model interactions with targets like HSP70, leveraging the dichlorophenyl moiety’s hydrophobic interactions .

Q. What metabolic pathways degrade this compound in vivo?

- Methodological Answer :

- Esterase Activity : Incubate the compound with liver microsomes or plasma esterases. For example, methyl 4-aminobutanoate undergoes rapid hydrolysis to butyric acid derivatives .

- Phase I Metabolism : Use LC-HRMS to identify hydroxylated or dechlorinated metabolites. Cytochrome P450 isoforms (e.g., CYP3A4) may mediate oxidation .

Q. How can computational methods resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify rate-limiting steps. For instance, varying H₂SO₄ concentrations in esterification (e.g., 0.5 mL vs. 1 mL) may explain yield discrepancies (94% vs. lower yields) by comparing activation energies . Molecular dynamics simulations can also assess solvent effects (e.g., methanol vs. toluene) .

Q. What strategies validate the purity of this compound in the presence of structurally similar impurities?

- Methodological Answer :

- HPLC-MS/MS : Use a gradient elution method with a phenyl-hexyl column to separate impurities like 4-(3,4-dichlorophenyl)butanoic acid or methyl 3-oxobutanoate derivatives. Reference standards for chlorinated impurities (e.g., 4-chlorobenzophenone) can aid quantification .

- 2D NMR : NOESY or HSQC can distinguish regioisomers or diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.